Tetrachloroundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachloroundecane is an organic compound with the molecular formula C₁₁H₂₀Cl₄ and a molecular weight of 294.089 g/mol It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to an undecane backbone
Vorbereitungsmethoden
Tetrachloroundecane can be synthesized through various methods. One common synthetic route involves the chlorination of undecane under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas (Cl₂) and a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms on the undecane molecule. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination .
In industrial settings, this compound can be produced using large-scale chlorination reactors These reactors allow for continuous production, ensuring a consistent supply of the compoundThe resulting product is then purified through distillation and other separation techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Tetrachloroundecane undergoes various chemical reactions, including:
-
Oxidation: : this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The oxidation process typically results in the formation of chlorinated carboxylic acids or ketones, depending on the reaction conditions .
-
Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reduction process leads to the formation of partially or fully dechlorinated hydrocarbons .
-
Substitution: : this compound can undergo substitution reactions with nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂). These reactions result in the replacement of chlorine atoms with other functional groups, leading to the formation of various derivatives .
Wissenschaftliche Forschungsanwendungen
Tetrachloroundecane has several scientific research applications, including:
-
Chemistry: : In chemistry, this compound is used as a reagent in organic synthesis. Its chlorinated structure makes it a valuable intermediate for the preparation of other complex molecules .
-
Biology: : this compound is studied for its potential biological activity. Researchers investigate its effects on various biological systems, including its potential as an antimicrobial or antifungal agent .
-
Medicine: : In medicine, this compound is explored for its potential therapeutic applications. Studies focus on its ability to interact with biological targets and its potential use in drug development .
-
Industry: : this compound is used in industrial applications, such as the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes .
Wirkmechanismus
The mechanism of action of tetrachloroundecane involves its interaction with molecular targets and pathways within biological systems. The compound’s chlorinated structure allows it to interact with cellular membranes and proteins, potentially disrupting normal cellular functions. This interaction can lead to various biological effects, including antimicrobial activity and inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Tetrachloroundecane can be compared with other chlorinated hydrocarbons, such as:
-
Tetrachloroethylene (C₂Cl₄): : Tetrachloroethylene is a widely used solvent with similar chlorinated properties. it has a simpler structure compared to this compound .
-
Tetrachloromethane (CCl₄): It is commonly used as a solvent and has a different molecular structure compared to this compound .
-
Tetrachlorodecaoxide (TCDO): : Tetrachlorodecaoxide is a compound with potential therapeutic applications. It has a different chemical structure and mechanism of action compared to this compound .
This compound’s uniqueness lies in its specific molecular structure, which provides distinct chemical and biological properties compared to other chlorinated hydrocarbons.
Eigenschaften
CAS-Nummer |
63981-28-2 |
---|---|
Molekularformel |
C11H20Cl4 |
Molekulargewicht |
294.1 g/mol |
IUPAC-Name |
1,1,1,2-tetrachloroundecane |
InChI |
InChI=1S/C11H20Cl4/c1-2-3-4-5-6-7-8-9-10(12)11(13,14)15/h10H,2-9H2,1H3 |
InChI-Schlüssel |
VYOZAWUTWGJHFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.